molecular formula C8H9ClFNO3 B2518755 Methyl 3-amino-2-fluoro-4-hydroxybenzoate hydrochloride CAS No. 2580240-21-5

Methyl 3-amino-2-fluoro-4-hydroxybenzoate hydrochloride

Cat. No.: B2518755
CAS No.: 2580240-21-5
M. Wt: 221.61
InChI Key: MVRUUKVKWXUEAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-2-fluoro-4-hydroxybenzoate hydrochloride is a chemical compound with the molecular formula C8H8FNO3·HCl. It is a derivative of benzoic acid and is characterized by the presence of amino, fluoro, and hydroxy functional groups on the benzene ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Scientific Research Applications

Methyl 3-amino-2-fluoro-4-hydroxybenzoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and inhibition due to its structural similarity to natural substrates.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

Mechanism of Action

    Target of Action

    Many compounds similar to “Methyl 3-amino-2-fluoro-4-hydroxybenzoate;hydrochloride” are often used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . They may target specific enzymes or receptors in the body, but the exact targets would depend on the specific structure and properties of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-fluoro-4-hydroxybenzoate hydrochloride typically involves the esterification of 3-amino-2-fluoro-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-fluoro-4-hydroxybenzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 3-amino-2-fluoro-4-oxobenzoate.

    Reduction: Formation of 3-amino-2-fluoro-4-hydroxybenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-hydroxybenzoate: Lacks the fluoro group, which may result in different reactivity and biological activity.

    Methyl 3-fluoro-4-hydroxybenzoate: Lacks the amino group, affecting its ability to form certain interactions.

    Methyl 4-fluorobenzoate: Lacks both the amino and hydroxy groups, significantly altering its chemical properties.

Uniqueness

Methyl 3-amino-2-fluoro-4-hydroxybenzoate hydrochloride is unique due to the combination of amino, fluoro, and hydroxy groups on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 3-amino-2-fluoro-4-hydroxybenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3.ClH/c1-13-8(12)4-2-3-5(11)7(10)6(4)9;/h2-3,11H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRUUKVKWXUEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)O)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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